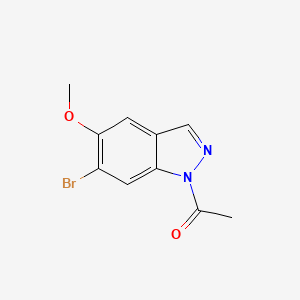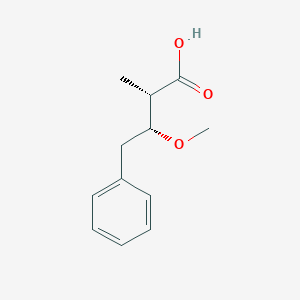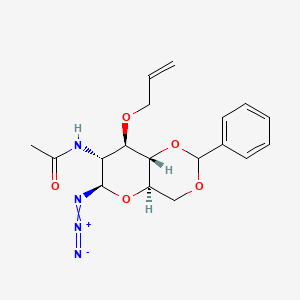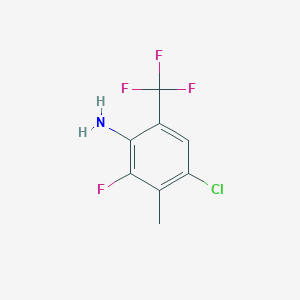
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of anilines. Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group . This compound has a complex structure with multiple substituents on the benzene ring, including a chlorine atom, a fluorine atom, a methyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline or similar compounds often involves multiple steps. For instance, 2-Methyl-3-(trifluoromethyl)aniline can be synthesized from 2-chloro-3-trifluoromethyl aniline, which is then reacted with sulfonyl chloride to convert the methylthio into chloromethyl . Another synthesis method involves the reaction of 2-chloro-3-trifluoromethyl aniline with metal powdered iron and anhydrous aluminum chloride, followed by the addition of concentrated sulfuric acid-dried chlorine .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline consists of a benzene ring with various substituents. The linear formula for this compound is ClC6H3(CF3)NH2 . The molecular weight is 195.57 . The compound has a density of 1.386 g/mL at 25 °C (lit.) .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is a liquid at room temperature . It has a refractive index of 1.507 (lit.) . The boiling point is 66-67 °C/3 mmHg (lit.) . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Role in Drug Synthesis
The trifluoromethyl group, which is present in “4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs .
Use in Agrochemicals
Trifluoromethylpyridines, which can be derived from “4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Application in Pharmaceuticals
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Analgesic Compounds
“2-Methyl-3-(trifluoromethyl)aniline”, a compound similar to “4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline”, has been used in the synthesis of the analgesic compound flunixin .
Preparation of Other Chemical Compounds
“4-Fluoro-2-(trifluoromethyl)aniline”, another compound similar to “4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline”, has been used in the preparation of other chemical compounds .
Potential Future Applications
Given the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Safety and Hazards
This compound is classified as a warning hazard according to GHS07, GHS08 . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c1-3-5(9)2-4(8(11,12)13)7(14)6(3)10/h2H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOEXOBLDSCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
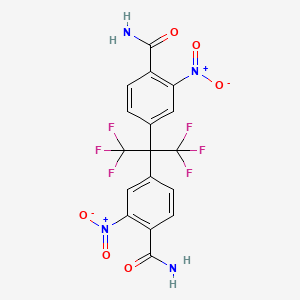
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



